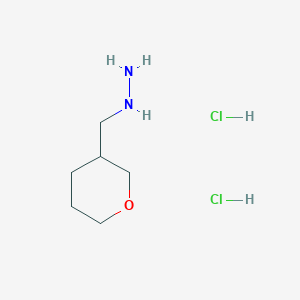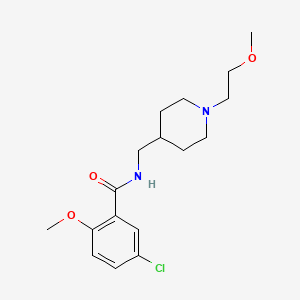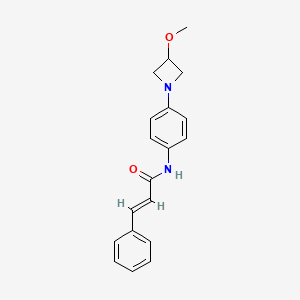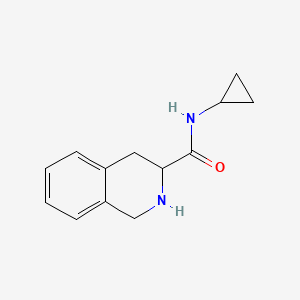
Oxan-3-ylmethylhydrazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Oxan-3-ylmethylhydrazine;dihydrochloride” is a chemical compound with several unique features that make it a valuable material for research. It has a CAS Number of 2460748-57-4 and a molecular weight of 203.11 . The IUPAC name for this compound is (tetrahydro-2H-pyran-3-yl)methylhydrazine dihydrochloride .
Scientific Research Applications
1. Biological and Pharmaceutical Applications
Oxan-3-ylmethylhydrazine;dihydrochloride and related compounds have various biological and pharmaceutical applications. For instance, 1,3,4-oxadiazoles, chemically related to this compound, are known for their cytotoxic, antibacterial, antifungal, and anti-tubercular activities (Jafari et al., 2017). Additionally, compounds like Cetrizine dihydrochloride, which is an anti-allergic drug, have been studied for their kinetics of oxidation (Puttaswamy & Sukhdev, 2012).
2. Material Science and Chemistry
In the field of material science, this compound-related compounds are used for enhancing the crystallization kinetics of biodegradable plastics and biomaterials. For example, oxalamide compounds, which are structurally similar, have been used as nucleators to improve the crystallization behaviors of poly (3-hydroxybutyrate-co-3-hydroxyhexanate) (PHBH), a biodegradable plastic (Xu et al., 2018).
3. Oxidation and Reactivity Studies
This compound and its derivatives are also studied for their reactivity and oxidation properties. For instance, 1,3,4-oxadiazoles synthesized from hydrazine dihydrochloride have shown varied reactivities and have been confirmed through analytical and spectral data (Bentiss & Lagrenée, 1999).
4. Sensor Development
These compounds are also significant in developing sensors. An example includes the creation of an electrochemical sensor based on Oxomemazine hydrochloride for the determination of various substances (Mohammed et al., 2017).
5. Protein Oxidation Studies
In food science, particularly in meat systems, the dinitrophenylhydrazine (DNPH) method, which involves hydrazine derivatives, is used for assessing protein oxidation, a critical factor affecting meat quality (Estévez, 2011).
6. Antioxidant Properties
Oximes, chemically related to hydrazines, have been studied for their antioxidant properties. For example, 3-(phenylhydrazono) butan-2-one oxime showed significant antioxidant activity in various tests (Puntel et al., 2008).
Mechanism of Action
The mechanism of action of “Oxan-3-ylmethylhydrazine;dihydrochloride” is not specified in the available resources. The mechanism of action typically refers to how a compound interacts with biological systems, which can be quite complex and depends on the specific context .
It is stored at room temperature . More detailed physical and chemical properties were not available in the resources I found.
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes refer to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Properties
IUPAC Name |
oxan-3-ylmethylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c7-8-4-6-2-1-3-9-5-6;;/h6,8H,1-5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDKNHPURXHTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2469696.png)

![1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine](/img/structure/B2469700.png)

![2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2469703.png)
![2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-methoxyethyl)acetamide](/img/structure/B2469704.png)

![5,8-Dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2469706.png)
![5-(Tert-butoxy)-1-oxaspiro[2.3]hexane](/img/structure/B2469707.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide](/img/structure/B2469709.png)
![N-(2,6-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2469710.png)



